2-methoxy-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
2-methoxy-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzimidazole moiety linked to an oxadiazole ring, with a methoxy group and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzimidazole and oxadiazole intermediates with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial, antiviral, or anticancer activities .
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, given the bioactive nature of the benzimidazole and oxadiazole moieties .
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or as a component in specialty polymers.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, while the oxadiazole ring can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Oxadiazole Derivatives: Compounds like furazolidone, which is used as an antimicrobial agent.
Uniqueness
What sets 2-methoxy-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide apart is the combination of both benzimidazole and oxadiazole moieties in a single molecule, potentially offering a broader range of biological activities and applications .
Properties
Molecular Formula |
C20H19N5O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-methoxy-N-[4-(1-propylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C20H19N5O3/c1-3-12-25-15-10-6-5-9-14(15)21-19(25)17-18(24-28-23-17)22-20(26)13-8-4-7-11-16(13)27-2/h4-11H,3,12H2,1-2H3,(H,22,24,26) |
InChI Key |
WYLPHOSUQMHHRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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